molecular formula C15H22O3 B8389009 (4-hydroxyphenyl) nonanoate

(4-hydroxyphenyl) nonanoate

Cat. No. B8389009
M. Wt: 250.33 g/mol
InChI Key: NNTQPUSEGUFPBZ-UHFFFAOYSA-N
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Patent
US04728458

Procedure details

After adding 17 g of nonanic acid chloride to 200 ml of pyridine dissolved with 47 g of hydroquinone, the mixture was heated for 2 hours. Following neutralization of hydrogen chloride, the crude of 4-octylcarbonyloxyphenol was obtained by extracting with chloroform. The crude compound was purified by passing through silica-gel column to obtain pure 4-octylcarbonyloxyphenol (J). (I) was reacted with (J) to obtain the compound (G) same procedure as example 14. (G) was a smectic liquid crystal compound having the SC* phase. The phase transition points of (G) were shown in table 4.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
47 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:10])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9].[C:12]1([CH:19]=[CH:18][C:16]([OH:17])=[CH:15][CH:14]=1)[OH:13].Cl>N1C=CC=CC=1>[CH2:2]([C:1]([O:13][C:12]1[CH:19]=[CH:18][C:16]([OH:17])=[CH:15][CH:14]=1)=[O:10])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9]

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
C(CCCCCCCC)(=O)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
47 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated for 2 hours
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)C(=O)OC1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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